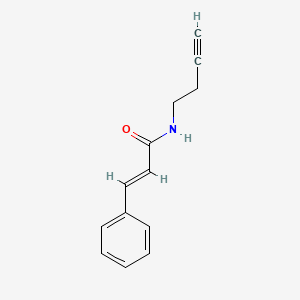

N-(but-3-yn-1-yl)cinnamamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(but-3-yn-1-yl)cinnamamide is a synthetic organic compound that belongs to the class of cinnamamides. These compounds are characterized by the presence of a cinnamoyl group attached to an amide. This compound is of particular interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(but-3-yn-1-yl)cinnamamide typically involves the reaction of cinnamic acid derivatives with but-3-yn-1-amine. One common method is the condensation reaction between cinnamic acid and but-3-yn-1-amine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

For industrial-scale production, continuous-flow microreactors can be employed to enhance the efficiency and yield of the synthesis. This method involves the use of methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM . The continuous-flow process allows for better control over reaction conditions and scalability.

化学反应分析

Types of Reactions

N-(but-3-yn-1-yl)cinnamamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: this compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens or nucleophiles in an organic solvent such as dichloromethane.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted cinnamamides.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Exhibits antimicrobial and antifungal activities.

Medicine: Potential α-glucosidase inhibitory activity, which could be useful in the treatment of diabetes.

Industry: Used in the development of new materials and as a precursor for other industrial chemicals.

作用机制

The mechanism of action of N-(but-3-yn-1-yl)cinnamamide involves its interaction with specific molecular targets. For instance, its α-glucosidase inhibitory activity is due to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of carbohydrates into glucose . This inhibition can help regulate blood sugar levels in diabetic patients.

相似化合物的比较

N-(but-3-yn-1-yl)cinnamamide can be compared with other cinnamamide derivatives such as:

N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide: Exhibits stronger biological activities due to the presence of additional pharmacophore groups.

N-(phenylethyl)cinnamamide: Used in similar applications but with different biological activity profiles.

生物活性

N-(but-3-yn-1-yl)cinnamamide is a derivative of cinnamic acid that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known as cinnamides, which are recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article delves into the biological activity of this compound, presenting data from various studies, case analyses, and a comprehensive overview of its mechanisms of action.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of but-3-yne with cinnamic acid derivatives. The structural formula can be represented as follows:

The synthesis process typically involves coupling reactions that yield high purity and yield rates, making it a viable candidate for further biological evaluations.

1. Anticancer Activity

Cinnamides, including this compound, have shown significant anticancer properties in various studies. For instance, research indicates that certain cinnamide derivatives exhibit cytotoxic effects against melanoma cell lines (B16-F10). These compounds can reduce cell viability and induce cell cycle arrest, suggesting their potential as chemotherapeutic agents.

Table 1: Cytotoxic Effects of Cinnamide Derivatives on B16-F10 Cells

| Compound | IC50 (µM) | Effect on Cell Viability (%) |

|---|---|---|

| This compound | TBD | TBD |

| Cinnamic Acid | >200 | Minimal |

| Compound 6b | 57.66 | 40% reduction |

The above table summarizes findings where this compound's IC50 values are yet to be determined (TBD), but existing data on related compounds suggest promising anticancer activity.

2. Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Studies show that cinnamic acid derivatives possess broad-spectrum antimicrobial effects against various pathogens. The mechanism often involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various cinnamides, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of common antibiotics, highlighting its potential as an alternative therapeutic agent.

3. Anti-inflammatory Effects

Cinnamic acid derivatives are known for their anti-inflammatory properties, which may extend to this compound. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to reduced inflammation in various models.

The biological activities of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : Cinnamide derivatives have been shown to induce G0/G1 phase arrest in cancer cells.

- Inhibition of Matrix Metalloproteinases (MMPs) : Some studies suggest that these compounds inhibit MMPs involved in tumor metastasis.

- Reactive Oxygen Species (ROS) Modulation : Cinnamides may influence ROS levels, promoting apoptosis in cancer cells while protecting normal cells.

属性

IUPAC Name |

(E)-N-but-3-ynyl-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-2-3-11-14-13(15)10-9-12-7-5-4-6-8-12/h1,4-10H,3,11H2,(H,14,15)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIQVKCDEDAXDO-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCNC(=O)C=CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCNC(=O)/C=C/C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。